7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC15929525
Molecular Formula: C9H7ClF3N3
Molecular Weight: 249.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClF3N3 |
|---|---|
| Molecular Weight | 249.62 g/mol |
| IUPAC Name | 7-chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C9H7ClF3N3/c1-2-6-14-15-8-7(9(11,12)13)5(10)3-4-16(6)8/h3-4H,2H2,1H3 |
| Standard InChI Key | NXJRGJGOQUFVRH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s architecture consists of a fused triazole-pyridine ring system, with substituents at the 3-, 7-, and 8-positions. The triazolo[4,3-a]pyridine core provides a rigid planar structure, while the substituents modulate electronic and steric properties:
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Chloro group (C7): Enhances electrophilicity, enabling nucleophilic substitution reactions .
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Ethyl group (C3): Introduces steric bulk, potentially influencing binding interactions in biological systems .
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Trifluoromethyl group (C8): Increases lipophilicity and metabolic stability due to the strong electron-withdrawing nature of fluorine .
The interplay of these groups is evident in the compound’s canonical SMILES representation:
CCC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl, which highlights the spatial arrangement critical for its reactivity.
Spectroscopic and Physical Properties
Key physicochemical data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 249.62 g/mol | |
| Melting Point | 129–132°C (analog data) | |
| NMR | δ 3.90 (s, CH), 7.09–8.51 |
The trifluoromethyl group’s deshielding effect is observable in NMR spectra, with characteristic upfield shifts for adjacent protons .
Synthetic Methodologies
General Synthesis Strategy
The synthesis typically involves cyclocondensation of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with carboxylic acid derivatives under ultrasonic conditions . For example:
Step 1: React 2-hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol) with a substituted benzoic acid (50 mmol) at 105°C for 3 hours .
Step 2: Concentrate the mixture and recrystallize from ethanol to yield the triazolopyridine product .
Optimized Reaction Conditions
A comparative analysis of synthetic routes reveals:
| Starting Acid | Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-Methoxybenzoic acid | 44 | 129–132 |
| 3-Methylbenzoic acid | 35 | 52–55 |
| 3-Fluorobenzoic acid | 32 | 147–149 |
Ultrasonic irradiation significantly improves reaction efficiency by enhancing mass transfer and reducing side reactions .
Chemical Reactivity and Functionalization
Nucleophilic Substitution at C7
The chloro substituent at C7 undergoes facile displacement with nucleophiles. For instance, reaction with piperidine derivatives yields analogs with enhanced neurological activity :
This reactivity is exploited in patent US8993591B2 to generate derivatives targeting ion channels .
Trifluoromethyl Group Stability
Comparative Analysis with Structural Analogs
Role of Substituents on Bioactivity
The table below contrasts key analogs and their properties:
The C3-ethyl group in the target compound reduces metabolic clearance compared to methyl analogs .
Challenges and Future Directions
hERG Channel Inhibition
Like many triazolopyridines, this compound may inhibit the hERG potassium channel (), posing cardiac safety risks . Future work should focus on modifying the triazole ring to mitigate this issue .
Synthetic Scalability
Current ultrasonic methods yield modest outputs (32–44%). Transition to continuous-flow reactors could improve efficiency and scalability .
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